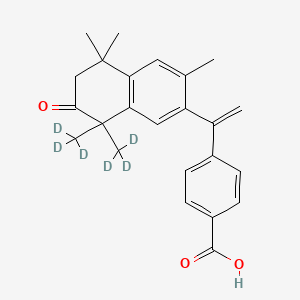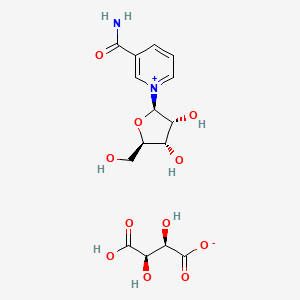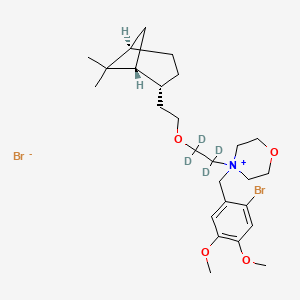
Pinaverium bromide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pinaverium bromide-d4 is a deuterated form of pinaverium bromide, a quaternary ammonium compound used primarily as an antispasmodic agent. It is employed in the treatment of functional gastrointestinal disorders, such as irritable bowel syndrome and functional disorders of the biliary tract. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pinaverium bromide-d4 involves several steps, starting with the preparation of key intermediates. One common method involves the bromination of 2-bromo-4,5-dimethoxybenzyl bromide, followed by a series of reactions to introduce the deuterium atoms. The reaction conditions typically involve the use of non-polar solvents, sulfuric acid, and bromine sources .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound suitable for research and pharmaceutical applications .
化学反応の分析
Types of Reactions: Pinaverium bromide-d4 undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of bromine atoms with other functional groups.
Oxidation and Reduction Reactions: Modifying the oxidation state of the compound.
Hydrolysis: Breaking down the compound in the presence of water.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Employ reducing agents such as lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .
科学的研究の応用
Pinaverium bromide-d4 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to trace the metabolic pathways and distribution of pinaverium bromide in the body.
Drug Development: Helps in understanding the drug’s mechanism of action and optimizing its therapeutic efficacy.
Biological Research: Employed in studies investigating the effects of calcium channel blockers on gastrointestinal motility and smooth muscle relaxation.
Industrial Applications: Utilized in the development of new formulations and delivery systems for gastrointestinal medications
作用機序
Pinaverium bromide-d4 exerts its effects by acting as a selective and specific voltage-dependent calcium channel blocker. It inhibits calcium influx into intestinal smooth muscle cells, leading to muscle relaxation and reduced gastrointestinal motility. This action helps alleviate symptoms associated with irritable bowel syndrome and other functional gastrointestinal disorders. The compound interacts with the 1,4-dihydropyridine binding sites on L-type calcium channels, stabilizing a non-conducting state and preventing muscle contractions .
類似化合物との比較
Trimebutine: Another antispasmodic agent used for gastrointestinal disorders.
Mebeverine: A muscle relaxant that targets the smooth muscles of the gastrointestinal tract.
Alverine: An antispasmodic that works by relaxing the muscles in the gut.
Uniqueness of Pinaverium Bromide-d4: this compound is unique due to its deuterated form, which allows for detailed pharmacokinetic and metabolic studies. Its high selectivity for calcium channels in the gastrointestinal tract makes it particularly effective for treating irritable bowel syndrome and related disorders. Additionally, its ability to provide long-lasting relief from gastrointestinal symptoms sets it apart from other similar compounds .
特性
分子式 |
C26H41Br2NO4 |
|---|---|
分子量 |
595.4 g/mol |
IUPAC名 |
4-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-[1,1,2,2-tetradeuterio-2-[2-[(1R,2R,5R)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]ethoxy]ethyl]morpholin-4-ium;bromide |
InChI |
InChI=1S/C26H41BrNO4.BrH/c1-26(2)21-6-5-19(22(26)16-21)7-11-31-12-8-28(9-13-32-14-10-28)18-20-15-24(29-3)25(30-4)17-23(20)27;/h15,17,19,21-22H,5-14,16,18H2,1-4H3;1H/q+1;/p-1/t19-,21-,22-;/m1./s1/i8D2,12D2; |
InChIキー |
IKGXLCMLVINENI-VAVDFWPTSA-M |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])OCC[C@H]1CC[C@@H]2C[C@H]1C2(C)C)[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC.[Br-] |
正規SMILES |
CC1(C2CCC(C1C2)CCOCC[N+]3(CCOCC3)CC4=CC(=C(C=C4Br)OC)OC)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


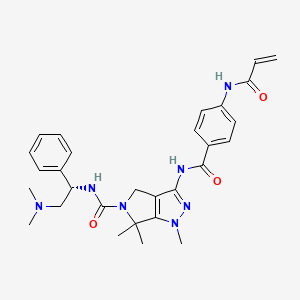
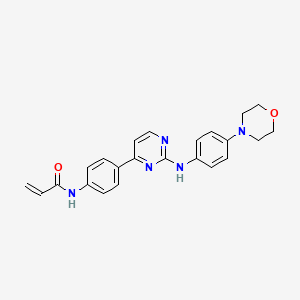
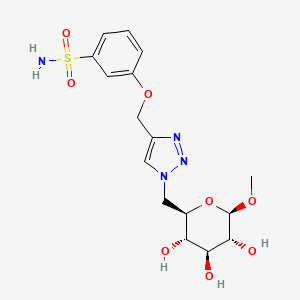
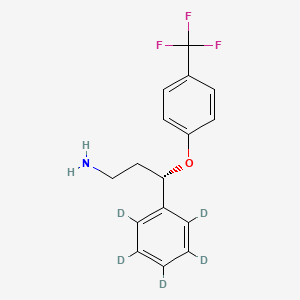
![(1S,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(5-methylpyridin-3-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-propan-2-yloxypropane-2-sulfonamide](/img/structure/B12415121.png)

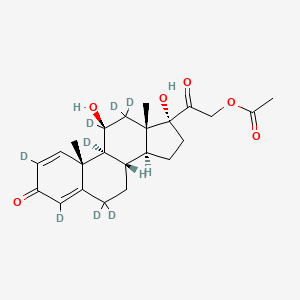



![5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12415137.png)
